2,4-Difluoro-benzenebutanol
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Overview
Description
2,4-Difluoro-benzenebutanol is an organic compound with the molecular formula C10H12F2O It is characterized by the presence of two fluorine atoms attached to a benzene ring, along with a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-benzenebutanol typically involves the fluorination of a benzene derivative followed by the introduction of a butanol side chain. One common method involves the reaction of 2,4-difluorobenzene with butanol in the presence of a suitable catalyst under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.
Reduction: Formation of 2,4-difluorobenzyl alcohol or 2,4-difluorotoluene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2,4-Difluoro-benzenebutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-benzenebutanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The butanol side chain can interact with hydrophobic regions of proteins, potentially affecting their function .
Comparison with Similar Compounds
- 2,4-Difluorobenzyl alcohol
- 2,4-Difluorotoluene
- 2,4-Difluorobenzaldehyde
Comparison: Compared to these similar compounds, 2,4-Difluoro-benzenebutanol is unique due to the presence of the butanol side chain, which imparts distinct chemical and physical properties. This makes it more versatile in various applications, particularly in the synthesis of complex organic molecules and in biological research .
Properties
Molecular Formula |
C10H12F2O |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12F2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7,13H,1-3,6H2 |
InChI Key |
NXXWFZXJWVLEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCCCO |
Origin of Product |
United States |
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